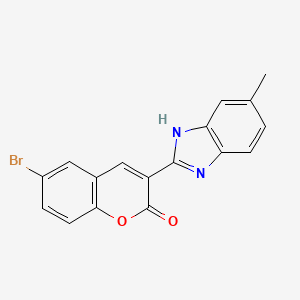

6-bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Beschreibung

Molecular Formula: C₁₇H₁₁BrN₂O₂

Molecular Weight: 355.19 g/mol

Structural Features:

- Core: Coumarin (2H-chromen-2-one) backbone substituted with a bromine atom at the 6-position.

- Substituent: A 6-methyl-1H-benzimidazol-2-yl group at the 3-position. The benzimidazole moiety consists of a fused benzene and imidazole ring, with a methyl group at the 6-position of the benzimidazole .

Physicochemical Properties: - Melting Point: Not explicitly reported, but analogous coumarin derivatives with bulky substituents (e.g., benzimidazole) often exhibit high melting points (>250°C) due to strong intermolecular π-π stacking and hydrogen bonding .

- Solubility: Likely low in polar solvents (water) due to aromaticity and halogen substitution, but soluble in DMSO or DMF .

Knoevenagel Condensation: Between 5-bromosalicylaldehyde and ethyl acetoacetate to form the coumarin core .

Cyclization: Introduction of the benzimidazole group via reactions with o-phenylenediamine derivatives under acidic or microwave-assisted conditions .

Eigenschaften

CAS-Nummer |

143376-74-3 |

|---|---|

Molekularformel |

C17H11BrN2O2 |

Molekulargewicht |

355.2 g/mol |

IUPAC-Name |

6-bromo-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |

InChI |

InChI=1S/C17H11BrN2O2/c1-9-2-4-13-14(6-9)20-16(19-13)12-8-10-7-11(18)3-5-15(10)22-17(12)21/h2-8H,1H3,(H,19,20) |

InChI-Schlüssel |

QHDBHOYMLOEZDX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Herkunft des Produkts |

United States |

Biologische Aktivität

6-Bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C16H14BrN2O2

- Molecular Weight : 341.16 g/mol

- IUPAC Name : 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

Anticancer Activity

Research indicates that compounds containing a benzimidazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. In studies involving derivatives of benzimidazole, including our compound of interest, notable cytotoxicity was observed against breast and colon cancer cell lines. For instance, a study demonstrated that derivatives with specific substitutions on the benzimidazole ring exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against cancer cells .

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. The compound was shown to have a potent inhibitory effect on mushroom tyrosinase, with IC50 values indicating greater efficacy than traditional inhibitors like kojic acid .

Table 1: Tyrosinase Inhibition Efficacy

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| This compound | 3.60 | 220 times stronger |

| Kojic Acid | 800 | Reference |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tyrosinase : The compound binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production.

- Induction of Apoptosis in Cancer Cells : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to cell death without significant cytotoxicity towards normal cells .

Case Studies and Experimental Findings

In a series of experiments evaluating the anti-melanogenic properties of this compound:

- Cell Viability Assays : B16F10 murine melanoma cells were treated with varying concentrations of the compound. Results indicated no cytotoxicity at concentrations up to 20 µM after 72 hours, highlighting its safety profile .

Table 2: Cell Viability Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 85 |

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 6-bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves several steps including:

- Formation of the Benzimidazole Ring : The synthesis begins with the preparation of the 6-methyl-1H-benzimidazole derivative.

- Bromination : The compound undergoes bromination to introduce the bromine atom at the 6-position.

- Formation of the Chromenone Moiety : The chromenone structure is formed through cyclization reactions involving appropriate precursors.

Biological Activities

The compound exhibits a range of biological activities which include:

Antimicrobial Activity : Research indicates that derivatives of chromenones possess significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties : The dual functionality of this compound may enhance its ability to target multiple pathways in cancer cells, making it a candidate for further research in cancer therapeutics.

Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit key enzymes involved in disease processes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the efficacy and applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various derivatives, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing IC50 values comparable to established antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.

Case Study 3: Enzyme Inhibition Profiles

Research has shown that this compound can effectively inhibit AChE with an IC50 value indicating strong potential as a therapeutic agent for Alzheimer's disease .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 6 of the chromenone ring undergoes nucleophilic substitution under mild conditions, enabling functionalization with diverse nucleophiles.

This reactivity is attributed to the electron-withdrawing effect of the chromenone carbonyl group, which activates the adjacent bromine for substitution .

Cyclocondensation with Hydrazine Derivatives

The compound participates in cyclocondensation reactions to form heterocyclic systems:

Pyrazole Formation

Reaction with hydrazine hydrate or phenylhydrazine yields pyrazole derivatives:

text**Reaction Pathway**: 6-Bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one + NH₂NH₂ → 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one + NH₃↑

Key Data :

-

Conditions : Ethanol, reflux, 4 h

-

Characterization : ¹H-NMR (DMSO-d₆) δ 8.40 (s, pyrazole-H), 7.13–7.73 (m, aromatic H)

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, K₃PO₄ | 6-(4-Methoxyphenyl)-3-(6-methyl-...) | 68% |

| 2-Thienyl | PdCl₂(dppf), Cs₂CO₃ | 6-(2-Thienyl)-3-(6-methyl-...) | 71% |

These reactions proceed efficiently in THF/water mixtures at 70°C .

Functionalization via Acetyl Group Reactivity

The acetylated derivative (3-acetyl-6-bromo-2H-chromen-2-one) undergoes condensation with dimethylformamide dimethylacetal (DMF-DMA) to form α,β-unsaturated ketones:

Reaction :

text3-Acetyl-6-bromo-2H-chromen-2-one + DMF-DMA → 3-(3-(Dimethylamino)acryloyl)-6-bromo-2H-chromen-2-one

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects :

- The benzimidazole group in the target compound provides two nitrogen atoms capable of hydrogen bonding and metal coordination, distinguishing it from thiazole or pyridine derivatives .

- Trifluoromethyl groups (e.g., in compound 3d) increase electron-withdrawing effects, enhancing stability and lipophilicity .

Biological Activity :

- Thiazole-containing coumarins (e.g., CMRN7) exhibit broad-spectrum antimicrobial activity due to sulfur’s nucleophilic character .

- Hydrazone derivatives (e.g., compound 3d) show promise in antiproliferative assays, likely via interaction with cellular thiols or metal ions .

Synthetic Flexibility :

- The target compound’s methyl-benzimidazole group requires precise regioselective synthesis, whereas thiazole derivatives are more straightforward to functionalize .

Crystallographic Behavior :

- Compounds with bulky substituents (e.g., benzimidazole or imidazopyridine) form stable crystals via C–H···O and π-π interactions, as seen in single-crystal X-ray studies .

Research Implications

- Material Science : Coumarin derivatives with heterocyclic substituents are explored as fluorescent probes or photovoltaic materials due to extended conjugation .

Q & A

What are the established synthetic routes for 6-bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, and what intermediates are critical for its functionalization?

Basic Research Question

The compound is synthesized via cyclocondensation reactions. Key intermediates include 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one and heterocyclic amines or hydrazine derivatives. For example, coupling with thiosemicarbazones under reflux in chloroform-ethanol (2:1) yields thiazole-containing derivatives . Spectral validation (¹H/¹³C NMR, IR) confirms structural integrity, with characteristic signals for the coumarin carbonyl (~1721 cm⁻¹) and benzimidazole NH (~3442 cm⁻¹) .

How can heterocyclic coupling reactions involving this compound be optimized to improve yield and purity?

Advanced Research Question

Optimization involves solvent selection, temperature control, and stoichiometric ratios. Chloroform-ethanol mixtures (2:1) at 60°C for 2 hours yield ~89% product . Catalytic additives (e.g., triethylamine) may suppress side reactions. Purity is assessed via HPLC or TLC, with recrystallization in ethanol-chloroform (1:2) resolving positional disorder in crystals .

What crystallographic parameters and software are recommended for resolving structural ambiguities in derivatives?

Basic Research Question

X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement is standard. For triclinic crystals (space group P1), cell parameters include a = 8.0774 Å, b = 12.6782 Å, c = 14.4396 Å, and angles α = 114.157°, β = 92.879°, γ = 100.384° . SHELXTL (Bruker AXS) handles absorption correction (SADABS) and refinement (R1 < 0.05 for high-resolution data) .

How should researchers address contradictory spectral data in synthetic derivatives?

Advanced Research Question

Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Use alternative synthetic routes (e.g., hydrazonoyl chloride pathways) to validate structures . Cross-check with X-ray For example, intramolecular C11–H⋯O2 hydrogen bonds (2.10 Å) in thiazole derivatives confirm planar conformations .

What methodologies are effective for evaluating the antitumor activity of this compound and its analogs?

Basic Research Question

Use in vitro assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma). IC50 values are determined via MTT assays, with active derivatives (e.g., thiadiazole 18a: IC50 = 4.90 µM) showing dose-dependent cytotoxicity . Validate mechanisms via apoptosis markers (caspase-3 activation) or DNA intercalation studies.

How can hydrogen-bonding networks in crystal structures inform supramolecular interactions?

Advanced Research Question

Graph-set analysis (Etter’s formalism) identifies motifs like S(6) rings from intramolecular C–H⋯O bonds. Intermolecular C19–H⋯O2 (2.65 Å) and C26–H⋯O2 (2.80 Å) interactions form centrosymmetric dimers, influencing packing stability . Compare with C2/c monoclinic systems (β = 90.161°, a = 30.5837 Å) for polymorphism studies .

What solvent systems minimize byproduct formation during thiazole ring formation?

Advanced Research Question

Polar aprotic solvents (DMF, DMSO) may increase side reactions. Chloroform-ethanol (2:1) reduces bromoacetyl intermediate degradation. For moisture-sensitive steps, anhydrous THF with molecular sieves is recommended .

Which analytical techniques are most reliable for assessing purity in benzimidazole-coumarin hybrids?

Basic Research Question

HPLC (C18 column, acetonitrile-water gradient) detects impurities <1%. Elemental analysis (C, H, N ±0.4%) and mass spectrometry (ESI-MS) confirm molecular weight. For crystalline derivatives, Flack parameters (≤0.1) validate enantiopurity .

How can mechanistic studies elucidate the antitumor mode of action?

Advanced Research Question

Docking simulations (AutoDock Vina) predict binding to topoisomerase II (PDB: 1ZXM). Validate via enzyme inhibition assays (IC50 vs. etoposide controls). ROS generation assays (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) assess oxidative stress pathways .

What structural modifications enhance bioactivity compared to parent compounds?

Advanced Research Question

Introducing electron-withdrawing groups (e.g., Br at C6) increases electrophilicity. Thiazole substituents improve π-π stacking (e.g., 4-chlorobenzylidene enhances HEPG2-1 activity by 1.5-fold vs. unsubstituted analogs) . Comparative XRD studies (e.g., dihedral angles >87° between benzimidazole and coumarin) correlate planarity with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.